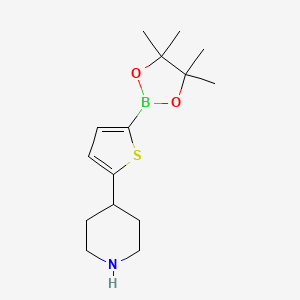![molecular formula C16H12N2O2 B14132492 2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one CAS No. 89174-98-1](/img/structure/B14132492.png)
2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one is a complex organic compound that belongs to the class of pyrroloindoles This compound is characterized by its unique structure, which includes a hydroxyl group, a phenyl group, and a dihydropyrroloindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and an appropriate diketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, continuous flow systems, and automated monitoring to maintain reaction conditions. The scalability of the synthesis process is crucial for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under specific conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[3,2-b]pyrrole: Another compound with a similar core structure but different substituents.
Dihydropyrrolo[3,2-b]pyrrole: Similar in structure but with variations in the functional groups attached.
Uniqueness
2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
89174-98-1 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3-one |
InChI |
InChI=1S/C16H12N2O2/c19-16-14-13(11-8-4-5-9-12(11)17-14)15(18(16)20)10-6-2-1-3-7-10/h1-9,15,17,20H |
InChI-Schlüssel |
MYFPWZOGFLAIFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2O)NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14132416.png)

![(3S,10R,13R,17R)-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14132432.png)

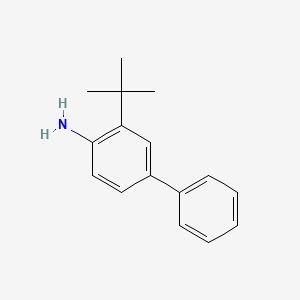
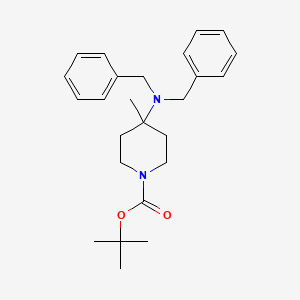

![N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14132456.png)
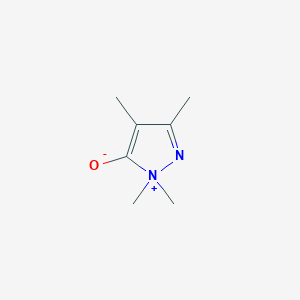
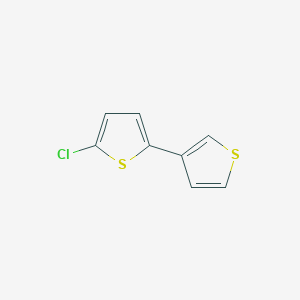

![But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B14132482.png)
